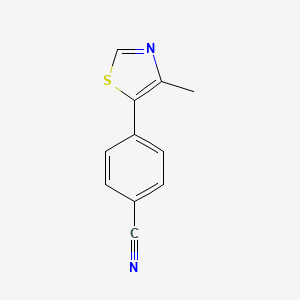![molecular formula C6H5F3N2O B2481125 N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine CAS No. 2375273-28-0](/img/structure/B2481125.png)
N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine, also known as TFP-Hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. TFP-Hydroxylamine is a versatile reagent that is widely used in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
- Crop Protection : TFMP derivatives are widely used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds help safeguard agricultural yields by controlling pests .
- Vapor-Phase Reaction : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, demonstrates the practicality of TFMP derivatives in crop protection .
- Drug Development : TFMP derivatives have gained attention in pharmaceutical research. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, while several candidates are undergoing clinical trials. The unique physicochemical properties of fluorine and the pyridine moiety contribute to their biological activities .
- Inhibiting Collagen Synthesis : Compounds related to TFMP, such as pyrimidinamine derivatives , have shown promise in inhibiting collagen synthesis. For instance, HOE-077 , a prodrug of pyridine-2,4-dicarboxylic acid, can reduce collagen deposition in liver fibrosis models .
- Anti-Fibrotic Agents : TFMP-containing compounds exhibit anti-fibrotic activity. For example, 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) blocks transforming growth factor-β1 (TGF-β1) mRNA expression in hepatic stellate cells, preventing fibrosis .
- VEGFR-2 and PDGF-β Inhibition : Sorafenib, a VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models .
- Fluorination Reactions : Fluorination of pyridine using complex AlF3 and CuF2 yields 2-fluoropyridine and 2,6-difluoropyridine. These reactions highlight the versatility of fluorinated pyridines .
Agrochemicals
Pharmaceuticals
Functional Materials
Chemical Properties
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)pyridin-3-yl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(11-12)2-1-3-10-5/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRKEBHBQZWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)


![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)